LogP and Molecular Weight Comparison: Methyl vs. Ethyl Ester for Optimized Drug-Likeness
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (target) demonstrates a significantly lower lipophilicity (XLogP3 = 2.74 [1]) compared to its ethyl ester analog (CAS 60868-41-9), which exhibits a predicted consensus LogP of approximately 2.97 . This difference directly impacts its suitability in drug discovery programs, where a lower logP is often correlated with improved aqueous solubility and more favorable ADME properties.
| Evidence Dimension | Lipophilicity (XLogP3/Consensus LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.74 |
| Comparator Or Baseline | Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate: Consensus LogP = 2.97 |
| Quantified Difference | Δ LogP ≈ 0.23 |
| Conditions | In silico prediction; computational chemistry models (PubChem, XLOGP3, Consensus LogP) [1]. |
Why This Matters
For medicinal chemistry applications, the lower logP of the methyl ester suggests better potential for aqueous solubility and oral bioavailability, guiding its selection over the more lipophilic ethyl ester in early-stage drug design.
- [1] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1040655, Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate. (XLogP3 property). View Source
